molecular formula C18H15NO2 B10793727 (1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one

(1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one

Cat. No.: B10793727
M. Wt: 277.3 g/mol
InChI Key: UCVKKWQVIIHPLH-CYBMUJFWSA-N
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Description

®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one is a complex organic compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for probing biological pathways .

Medicine

In medicine, ®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer and infectious diseases .

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for various technological applications .

Mechanism of Action

The mechanism of action of ®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrene derivatives, such as:

Uniqueness

What sets ®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one apart is its specific structural features, such as the presence of a fused ring system and unique functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

(1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one

InChI

InChI=1S/C18H15NO2/c1-19-8-7-10-5-6-14-17-15-11(9-13(19)16(10)17)3-2-4-12(15)18(20)21-14/h2-6,13H,7-9H2,1H3/t13-/m1/s1

InChI Key

UCVKKWQVIIHPLH-CYBMUJFWSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C5C3=C(C=C2)OC(=O)C5=CC=C4

Canonical SMILES

CN1CCC2=C3C1CC4=C5C3=C(C=C2)OC(=O)C5=CC=C4

Origin of Product

United States

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